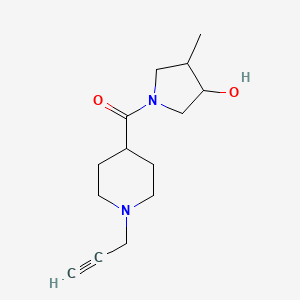
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone, also known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It was first synthesized in 2010 and has since gained popularity as a recreational drug due to its stimulant effects. However,
Mécanisme D'action
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin transporters. This leads to an increase in the extracellular concentrations of these neurotransmitters, which in turn leads to its stimulant effects. (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone also acts as a substrate for monoamine transporters, leading to their internalization and subsequent degradation.
Biochemical and Physiological Effects:
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It also leads to hyperactivity, stereotypy, and locomotor activity in rodents. In addition, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been found to induce oxidative stress and damage to dopaminergic neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used as a tool to study the effects of synthetic cathinones on the central nervous system. It has been found to be a potent stimulant, making it useful for studying the mechanisms of action of other stimulants. However, its recreational use and potential for abuse make it a challenging compound to work with in a laboratory setting.
Orientations Futures
Future research on (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone should focus on its long-term effects on the brain and the potential for addiction. Additional studies should also investigate the effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone on other neurotransmitter systems and its interactions with other drugs of abuse. Finally, research should be conducted to develop new treatments for addiction to synthetic cathinones such as (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
In conclusion, (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone is a synthetic cathinone that has gained popularity as a recreational drug. However, its scientific research application has shown that it acts as a potent stimulant and has potential as a tool for studying the effects of other stimulants on the central nervous system. Further research is needed to fully understand the biochemical and physiological effects of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone and its potential for addiction.
Méthodes De Synthèse
The synthesis of (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone involves the reaction of 4-methylpropiophenone with hydroxylamine hydrochloride to form 4-methyl-2-nitropropiophenone. This compound is then reduced using sodium borohydride to form 4-methyl-2-aminopropiophenone. The final step involves the reaction of 4-methyl-2-aminopropiophenone with 1-propargyl-4-piperidone in the presence of sodium hydride to form (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone.
Applications De Recherche Scientifique
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to act as a potent stimulant, similar to other synthetic cathinones such as methamphetamine and MDPV. Studies have shown that (3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to its stimulant effects.
Propriétés
IUPAC Name |
(3-hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-3-6-15-7-4-12(5-8-15)14(18)16-9-11(2)13(17)10-16/h1,11-13,17H,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZPORSHXWEXJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1O)C(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxy-4-methylpyrrolidin-1-yl)-(1-prop-2-ynylpiperidin-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

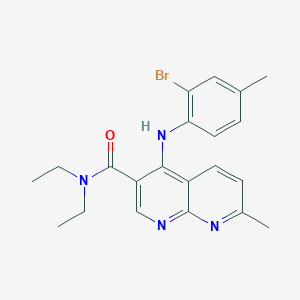
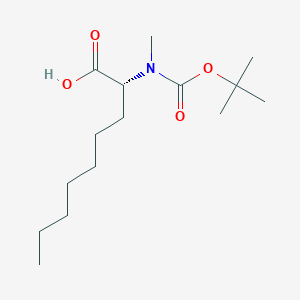
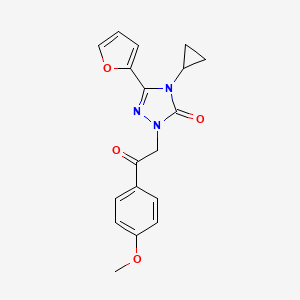

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
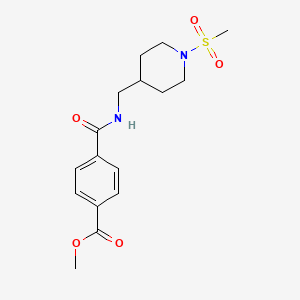


![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3-methylbenzamide](/img/structure/B2605275.png)

![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)

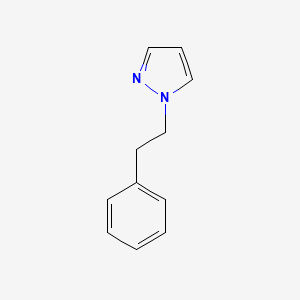
![2-chloro-N-[2-(isopropylamino)-2-oxoethyl]acetamide](/img/structure/B2605282.png)